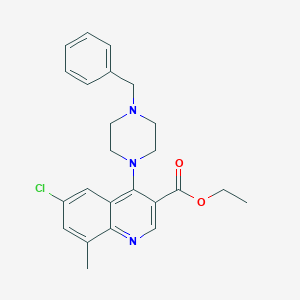![molecular formula C17H19NO5S B284920 5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B284920.png)
5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid, also known as DEAB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEAB is a potent inhibitor of the enzyme aldehyde dehydrogenase (ALDH), which plays a crucial role in various biological processes. In
Mechanism of Action
5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid works by inhibiting the activity of ALDH, which is responsible for the detoxification of aldehydes in the body. ALDH plays a crucial role in the metabolism of various endogenous and exogenous compounds, including drugs, alcohol, and environmental toxins. By inhibiting ALDH, this compound can increase the levels of toxic aldehydes, leading to cell death and apoptosis in cancer cells. In addition, this compound can reduce the levels of protective aldehydes, leading to oxidative stress and inflammation in cardiovascular and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and modulation of cell signaling pathways. It has also been found to have anti-angiogenic properties, which can inhibit the formation of new blood vessels in tumors.
Advantages and Limitations for Lab Experiments
5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid is a potent and selective inhibitor of ALDH, making it a valuable tool for studying the role of ALDH in various biological processes. However, it has some limitations, including its potential toxicity and the need for careful dosing and administration. In addition, this compound may not be suitable for studying all aspects of ALDH function, as it may have off-target effects on other enzymes and pathways.
Future Directions
5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has significant potential for therapeutic applications in various diseases, and future research is needed to explore its full potential. Some of the future directions for this compound research include investigating its use in combination with other drugs or therapies, exploring its effects on different types of cancer and other diseases, and developing more selective and less toxic ALDH inhibitors. In addition, further research is needed to understand the mechanisms underlying the effects of this compound on cell signaling pathways and to identify potential biomarkers for predicting response to this compound treatment.
Synthesis Methods
5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid is synthesized through a multistep process that involves the reaction of 2,5-diethylbenzenesulfonyl chloride with 2-hydroxybenzoic acid in the presence of a base. The resulting compound is then treated with ammonia to form this compound.
Scientific Research Applications
5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy. This compound has also been found to have cardioprotective effects by reducing oxidative stress and inflammation. In addition, this compound has been investigated for its neuroprotective properties and its potential use in the treatment of Alzheimer's and Parkinson's diseases.
Properties
Molecular Formula |
C17H19NO5S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
5-[(2,5-diethylphenyl)sulfonylamino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H19NO5S/c1-3-11-5-6-12(4-2)16(9-11)24(22,23)18-13-7-8-15(19)14(10-13)17(20)21/h5-10,18-19H,3-4H2,1-2H3,(H,20,21) |
InChI Key |
LWFJDIDSRSLZTE-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284837.png)

![4-[(4-bromophenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol](/img/structure/B284841.png)
![3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284845.png)
![3-(2-phenylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284846.png)
![3-(2-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284849.png)
![3-(4-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284850.png)
![3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284851.png)
![3-(4-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284852.png)
![methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284854.png)
![pentyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284855.png)
![isopropyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284857.png)
![butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284858.png)
![sec-butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284859.png)
